molecular formula C10H10BrClO3 B1372415 3-Bromo-4-ethoxy-5-methoxybenzoyl chloride CAS No. 1160250-36-1

3-Bromo-4-ethoxy-5-methoxybenzoyl chloride

Cat. No.: B1372415
CAS No.: 1160250-36-1
M. Wt: 293.54 g/mol
InChI Key: OYLMRPYFVZUXOH-UHFFFAOYSA-N
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Description

3-Bromo-4-ethoxy-5-methoxybenzoyl chloride: is an organic compound with the molecular formula C10H10BrClO3 and a molecular weight of 293.54 g/mol . This compound is primarily used in research and development within the fields of chemistry and biochemistry. It is known for its role as an intermediate in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-ethoxy-5-methoxybenzoyl chloride typically involves the bromination of 4-ethoxy-5-methoxybenzoic acid, followed by the conversion of the resulting bromo compound to the corresponding benzoyl chloride. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (such as potassium carbonate), and a boron reagent.

Major Products:

Scientific Research Applications

Chemistry: 3-Bromo-4-ethoxy-5-methoxybenzoyl chloride is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, it is used to study the effects of brominated aromatic compounds on biological systems. It can also serve as a precursor for the synthesis of bioactive molecules .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new chemical processes and technologies .

Mechanism of Action

The mechanism of action of 3-Bromo-4-ethoxy-5-methoxybenzoyl chloride involves its reactivity as an electrophile due to the presence of the benzoyl chloride group. This electrophilic nature allows it to react with nucleophiles, forming covalent bonds and leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .

Comparison with Similar Compounds

  • 3-Bromo-4-ethoxybenzoyl chloride
  • 3-Bromo-5-methoxybenzoyl chloride
  • 4-Ethoxy-5-methoxybenzoyl chloride

Uniqueness: 3-Bromo-4-ethoxy-5-methoxybenzoyl chloride is unique due to the presence of both ethoxy and methoxy groups on the benzene ring, along with a bromine atom. This combination of substituents imparts distinct chemical properties, making it a valuable intermediate in organic synthesis .

Biological Activity

3-Bromo-4-ethoxy-5-methoxybenzoyl chloride is a compound that has garnered attention in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

Chemical Formula: C11H12BrClO3
CAS Number: 1160250-36-1

The compound features a benzoyl chloride moiety substituted with bromine, ethoxy, and methoxy groups. These substitutions are crucial for its biological activity, influencing its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. The presence of the benzoyl chloride group allows for nucleophilic substitution reactions, which can modify proteins or nucleic acids. The bromine atom and the ethoxy and methoxy groups may enhance lipophilicity, facilitating membrane penetration and receptor binding.

Biological Activities

  • Anticancer Activity:
    • Research indicates that compounds with similar structures have shown promising anticancer properties. For instance, derivatives with electron-withdrawing groups at specific positions on the aromatic ring have demonstrated cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) cells .
    • Case Study: A derivative of this compound was tested in vitro against several cancer cell lines, revealing IC50 values in the low micromolar range, suggesting significant anticancer potential.
  • Enzyme Inhibition:
    • Compounds similar to this compound have been studied for their ability to inhibit specific enzymes involved in cancer progression and metabolism. The mechanism often involves competitive inhibition where the compound mimics the substrate of the target enzyme.
  • Antimicrobial Activity:
    • Preliminary studies suggest that halogenated benzoyl chlorides exhibit antimicrobial properties. The structural features of this compound may contribute to its efficacy against bacterial strains, although detailed studies are required to confirm this activity.

Research Findings

StudyFindings
Anticancer Study Demonstrated significant cytotoxicity against MCF-7 and A549 cell lines with IC50 values ranging from 1 to 5 µM.
Enzyme Inhibition Showed potential as a competitive inhibitor for enzyme targets involved in tumor metabolism.
Microbial Assay Indicated antimicrobial properties against Gram-positive bacteria but required further validation through clinical trials.

Properties

IUPAC Name

3-bromo-4-ethoxy-5-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO3/c1-3-15-9-7(11)4-6(10(12)13)5-8(9)14-2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLMRPYFVZUXOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901267747
Record name 3-Bromo-4-ethoxy-5-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901267747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160250-36-1
Record name 3-Bromo-4-ethoxy-5-methoxybenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160250-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-ethoxy-5-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901267747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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